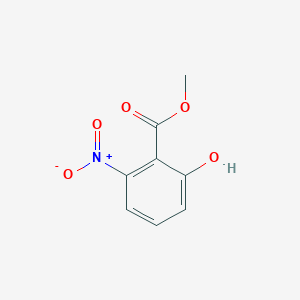

Methyl 2-hydroxy-6-nitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-hydroxy-6-nitrobenzoate: is an organic compound with the molecular formula C8H7NO5 and a molecular weight of 197.15 g/mol. It is characterized by the presence of a hydroxyl group (-OH) and a nitro group (-NO2) attached to a benzene ring, which is further esterified with a methyl group (-COOCH3). This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

Nitration of Methyl Salicylate: One common synthetic route involves the nitration of methyl salicylate (methyl 2-hydroxybenzoate) using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction typically occurs at a temperature range of 0-5°C to control the formation of the nitro group at the 6-position of the benzene ring.

Hydroxylation of Methyl Nitrobenzoate: Another method involves the hydroxylation of methyl nitrobenzoate using reagents such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) to introduce the hydroxyl group at the 2-position.

Industrial Production Methods: The industrial production of this compound typically involves large-scale nitration and hydroxylation processes, with stringent control of reaction conditions to ensure high yield and purity. The compound is often synthesized in specialized chemical plants equipped with advanced reaction monitoring and purification systems.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, such as converting the hydroxyl group to a carboxyl group under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), sodium hypochlorite (NaOCl)

Reduction: Iron (Fe), hydrochloric acid (HCl), palladium on carbon (Pd/C) with hydrogen gas (H2)

Substitution: Halogenating agents (e.g., bromine, chlorine), Lewis acids (e.g., aluminum chloride, AlCl3)

Major Products Formed:

Oxidation: Methyl 2-hydroxy-6-carboxylbenzoate

Reduction: Methyl 2-hydroxy-6-aminobenzoate

Substitution: Methyl 2-hydroxy-6-bromobenzoate, Methyl 2-hydroxy-6-chlorobenzoate

Aplicaciones Científicas De Investigación

Methyl 2-hydroxy-6-nitrobenzoate, an ester derivative of benzoic acid with a nitro group at the 6-position and a hydroxy group at the 2-position, has applications in scientific research, industry, and medicine.

Scientific Research Applications

- Chemistry this compound serves as an intermediate in synthesizing complex organic molecules.

- Biology It is investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties. Nitrobenzoate compounds have demonstrated broad-spectrum antimicrobial activity against various pathogens and can effectively inhibit bacterial growth, suggesting a potential role in treating infections caused by resistant strains.

- Medicine It is explored for potential use in drug development, specifically in designing compounds with specific pharmacological effects. Methyl 2-hydroxy-5-nitrobenzoate is also used as a pharmaceutical intermediate .

- Industry It is utilized in the production of dyes, pigments, and other industrial chemicals.

The mechanism of action of ethyl 2-hydroxy-6-nitrobenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules, affecting cellular processes and pathways and leading to the compound’s observed biological effects.

Antimicrobial activity of nitrobenzoate compounds :

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Nitrobenzoate X8 | Escherichia coli | 16 µg/mL |

| IMB5476 | Pseudomonas aeruginosa | 8 µg/mL |

Mecanismo De Acción

The mechanism by which methyl 2-hydroxy-6-nitrobenzoate exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The nitro group can undergo reduction in biological systems, forming reactive intermediates that can further interact with cellular components.

Comparación Con Compuestos Similares

Methyl 2-hydroxybenzoate (Methyl Salicylate): Lacks the nitro group, making it less reactive in certain chemical reactions.

Methyl 3-nitrobenzoate: Nitro group at the meta-position, leading to different reactivity and biological activity.

Methyl 4-nitrobenzoate: Nitro group at the para-position, resulting in distinct chemical and physical properties.

Uniqueness: Methyl 2-hydroxy-6-nitrobenzoate is unique due to the presence of both hydroxyl and nitro groups on the benzene ring, which allows for a wide range of chemical transformations and applications compared to its analogs.

Actividad Biológica

Methyl 2-hydroxy-6-nitrobenzoate, with the chemical formula C8H7NO5 and a molecular weight of 197.14 g/mol, is an aromatic compound characterized by the presence of a nitro group and a hydroxyl group attached to a benzoate structure. This compound appears as a yellow crystalline powder with a melting point range of 127-132 °C and exhibits moderate polarity due to its functional groups. The biological activity of this compound is of significant interest, particularly in pharmacological applications, including antimicrobial properties.

- Molecular Formula : C8H7NO5

- Molecular Weight : 197.14 g/mol

- Appearance : Yellow crystalline powder

- Melting Point : 127-132 °C

- Solubility : Slightly soluble in methanol and chloroform

Antimicrobial Potential

Research indicates that this compound may exhibit antimicrobial activity . Initial studies suggest that the compound can interact with certain bacterial enzymes, potentially inhibiting their function. This interaction could lead to its use as a candidate for developing new medications targeting bacterial infections .

While specific mechanisms of action for this compound have not been thoroughly documented, the presence of the nitro group suggests that it may undergo reduction within biological systems to form reactive intermediates. These intermediates could interact with biological molecules, influencing cellular processes such as enzyme activity and signaling pathways .

Study on Antimicrobial Activity

A study focused on the antimicrobial properties of this compound revealed its potential effectiveness against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth at specific concentrations .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <0.25 μg/mL |

| Escherichia coli | 1–4 μg/mL |

| Klebsiella pneumoniae | 1–4 μg/mL |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to either the hydroxyl or nitro groups can significantly alter the biological activity of this compound. Comparisons with similar compounds, such as methyl salicylate and methyl 2-hydroxy-5-nitrobenzoate, highlight how variations in functional group positioning affect antimicrobial efficacy and interaction with biological targets .

Propiedades

IUPAC Name |

methyl 2-hydroxy-6-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-8(11)7-5(9(12)13)3-2-4-6(7)10/h2-4,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRACNKLIBCDHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.